4-(Chloromethanesulfonyl)-2-nitrophenol
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Overview
Description
4-(Chloromethanesulfonyl)-2-nitrophenol is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloromethanesulfonyl group and a nitro group attached to a phenol ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethanesulfonyl)-2-nitrophenol typically involves the chlorination of methanesulfonic acid followed by nitration. The process begins with the reaction of methanesulfonic acid with thionyl chloride or phosgene to produce chloromethanesulfonyl chloride . This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethanesulfonyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethanesulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as pyridine.
Major Products Formed:
Reduction: 4-(Aminomethanesulfonyl)-2-nitrophenol.
Substitution: Various sulfonamides and sulfonates depending on the nucleophile used.
Scientific Research Applications
4-(Chloromethanesulfonyl)-2-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-2-nitrophenol involves its interaction with nucleophilic sites on target molecules. The chloromethanesulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Methanesulfonyl chloride: Used in similar substitution reactions but lacks the nitro group.
4-Nitrophenol: Contains a nitro group but lacks the chloromethanesulfonyl group.
Uniqueness: 4-(Chloromethanesulfonyl)-2-nitrophenol is unique due to the presence of both the chloromethanesulfonyl and nitro groups, which confer distinct reactivity and versatility in synthetic applications .
Properties
CAS No. |
61496-92-2 |
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Molecular Formula |
C7H6ClNO5S |
Molecular Weight |
251.64 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-2-nitrophenol |
InChI |
InChI=1S/C7H6ClNO5S/c8-4-15(13,14)5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2 |
InChI Key |
HRYADNXSBHTCOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])O |
Origin of Product |
United States |
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